molecular formula C8H13N3O B15292729 6-(Isobutylamino)pyridazin-3-ol

6-(Isobutylamino)pyridazin-3-ol

Cat. No.: B15292729
M. Wt: 167.21 g/mol
InChI Key: JKGLUKZVVAYMPF-UHFFFAOYSA-N
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Description

6-(Isobutylamino)pyridazin-3-ol is a compound belonging to the pyridazine family, which is characterized by a six-membered ring containing two adjacent nitrogen atoms. Pyridazine derivatives have been widely studied due to their diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Isobutylamino)pyridazin-3-ol typically involves the reaction of hydrazine derivatives with ketones or esters. One common method is the cyclization of phenylhydrazone of levulinic acid followed by oxidation in the presence of phosphorus pentachloride (PCl5) . Another approach involves the reaction of 1,4-dicarbonyl compounds with hydrazine or aryl hydrazines .

Industrial Production Methods

Industrial production of pyridazine derivatives often employs large-scale cyclization reactions using hydrazine derivatives and suitable ketones or esters. The reaction conditions are optimized to ensure high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

6-(Isobutylamino)pyridazin-3-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-(Isobutylamino)pyridazin-3-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-(Isobutylamino)pyridazin-3-ol involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its pharmacological effects. For example, it may inhibit cyclooxygenase (COX) enzymes, resulting in anti-inflammatory and analgesic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(Isobutylamino)pyridazin-3-ol is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. The presence of the isobutylamino group enhances its biological activity compared to other pyridazine derivatives .

Properties

Molecular Formula

C8H13N3O

Molecular Weight

167.21 g/mol

IUPAC Name

3-(2-methylpropylamino)-1H-pyridazin-6-one

InChI

InChI=1S/C8H13N3O/c1-6(2)5-9-7-3-4-8(12)11-10-7/h3-4,6H,5H2,1-2H3,(H,9,10)(H,11,12)

InChI Key

JKGLUKZVVAYMPF-UHFFFAOYSA-N

Canonical SMILES

CC(C)CNC1=NNC(=O)C=C1

Origin of Product

United States

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